Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')palladium

Catalog No.
S1898215
CAS No.
64916-48-9
M.F
C10H4F12O4Pd
M. Wt
522.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O'...

CAS Number

64916-48-9

Product Name

Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')palladium

IUPAC Name

1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;palladium

Molecular Formula

C10H4F12O4Pd

Molecular Weight

522.54 g/mol

InChI

InChI=1S/2C5H2F6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/b2-1-;;

InChI Key

FHRRANQZICVERS-UAIGNFCESA-N

SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pd+2]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pd]

Isomeric SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Pd]

Catalysis

Palladium(II) hexafluoroacetylacetonate is a versatile catalyst used in organic synthesis for various reactions. Its ability to activate carbon-carbon and carbon-heteroatom bonds makes it valuable for processes like:

  • C-C coupling reactions

    These reactions form new carbon-carbon bonds between organic molecules. Palladium(II) hexafluoroacetylacetonate can be used in Suzuki-Miyaura couplings, Sonogashira couplings, and Heck reactions .

  • Hydrocarbonylation

    This process introduces a formyl group (CHO) to an unsaturated organic molecule. Palladium(II) hexafluoroacetylacetonate can be employed as a catalyst in hydroformylation reactions .

  • Polymerization

    Palladium(II) hexafluoroacetylacetonate can act as a catalyst for the formation of specific polymers with desired properties .

The efficiency of Palladium(II) hexafluoroacetylacetonate as a catalyst can be further enhanced by combining it with co-catalysts and ligands, allowing researchers to tailor its activity for specific reactions.

Material Science

Palladium(II) hexafluoroacetylacetonate finds applications in material science research due to its ability to form thin films and nanostructures. These materials exhibit interesting properties like:

  • Electrical conductivity

    Palladium(II) hexafluoroacetylacetonate can be used as a precursor for the deposition of conductive palladium thin films, which have applications in electronic devices .

  • Luminescence

    When incorporated into certain materials, Palladium(II) hexafluoroacetylacetonate can impart light-emitting properties, making it a potential candidate for luminescent devices .

Palladium(II) hexafluoroacetylacetonate is a coordination complex containing a central palladium(II) ion coordinated to two hexafluoroacetylacetonate (Hhfac) ligands. It is a white crystalline solid []. This compound finds significance in scientific research due to its catalytic properties, particularly in organic synthesis [].


Molecular Structure Analysis

The molecule adopts a square planar geometry with the palladium(II) ion at the center bonded to four oxygen atoms, two from each Hhfac ligand. The carbon-fluorine bonds within the ligands contribute to the electron-withdrawing nature of the complex []. This electron-withdrawing effect plays a crucial role in activating palladium for its catalytic activity [].


Chemical Reactions Analysis

Palladium(II) hexafluoroacetylacetonate is a versatile catalyst used in various organic reactions. Here are some notable examples:

  • Heck reaction: This reaction involves the formation of carbon-carbon bonds between alkenes and aryl or vinyl halides. Palladium(II) hexafluoroacetylacetonate serves as a catalyst in this reaction, facilitating the coupling between the two substrates [].
R-CH=CH2 + Ar-X -> R-CH=CH-Ar + HX (where R is an alkyl group, Ar is an aryl group, and X is a halogen)
  • Suzuki-Miyaura coupling: This reaction allows for the formation of carbon-carbon bonds between organoboron compounds and aryl or vinyl halides. Palladium(II) hexafluoroacetylacetonate again acts as a catalyst, enabling the coupling process [].
R-B(OR)2 + Ar-X -> R-Ar + HOX (where R is an alkyl or aryl group, Ar is an aryl group, X is a halogen, and R = OR is an alkoxy group)

Physical And Chemical Properties Analysis

  • Melting point: 140-142 °C []
  • Boiling point: Decomposes above 200 °C []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone []
  • Stability: Stable under dry conditions, but moisture sensitive []

The catalytic activity of Palladium(II) hexafluoroacetylacetonate arises from its ability to undergo oxidative addition and reductive elimination reactions. During the catalytic cycle, the palladium(II) center undergoes oxidation by the organic halide substrate, forming a palladium(IV) intermediate. This intermediate then undergoes reductive elimination, leading to the formation of the desired carbon-carbon bond and regenerating the palladium(II) catalyst [].

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

2

Exact Mass

521.89528 g/mol

Monoisotopic Mass

521.89528 g/mol

Heavy Atom Count

27

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-15

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